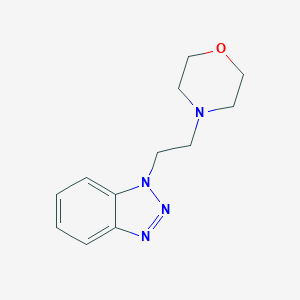
Benzamide, N-3-cyclopenten-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-3-cyclopenten-1-yl- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of Benzamide, N-3-cyclopenten-1-yl- is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, Benzamide, N-3-cyclopenten-1-yl- can alter gene expression, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
Benzamide, N-3-cyclopenten-1-yl- has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
Benzamide, N-3-cyclopenten-1-yl- has several advantages for lab experiments. It is a stable compound that can be synthesized easily and has a high purity. It has also been found to have low toxicity, making it a safe compound to use in experiments. However, one of the limitations of Benzamide, N-3-cyclopenten-1-yl- is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of Benzamide, N-3-cyclopenten-1-yl-. One of the most important directions is to further investigate its mechanism of action. Understanding how this compound works can help researchers develop more effective drugs for the treatment of cancer, inflammatory diseases, and neurological disorders. Additionally, more studies are needed to determine the optimal dosage and administration of Benzamide, N-3-cyclopenten-1-yl- for different applications. Finally, researchers can explore the potential of this compound for other applications, such as in the field of materials science or as a potential pesticide.
In conclusion, Benzamide, N-3-cyclopenten-1-yl- is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective treatments for various diseases.
Synthesis Methods
Benzamide, N-3-cyclopenten-1-yl- can be synthesized using different methods. One of the most common methods is the reaction between cyclopentadiene and N-(tert-butoxycarbonyl)benzamide in the presence of a catalyst. This method yields Benzamide, N-3-cyclopenten-1-yl- with a high yield and purity.
Scientific Research Applications
Benzamide, N-3-cyclopenten-1-yl- has been used in scientific research for various applications. One of the most important applications is in the field of medicinal chemistry. This compound has been found to have potential anti-cancer properties, and it has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its potential anti-inflammatory properties and for its use in the treatment of neurological disorders.
properties
CAS RN |
132065-12-4 |
|---|---|
Product Name |
Benzamide, N-3-cyclopenten-1-yl- |
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-cyclopent-3-en-1-ylbenzamide |
InChI |
InChI=1S/C12H13NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-7,11H,8-9H2,(H,13,14) |
InChI Key |
MQZHLAAOHTUELL-UHFFFAOYSA-N |
SMILES |
C1C=CCC1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C=CCC1NC(=O)C2=CC=CC=C2 |
synonyms |
Benzamide, N-3-cyclopenten-1-yl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
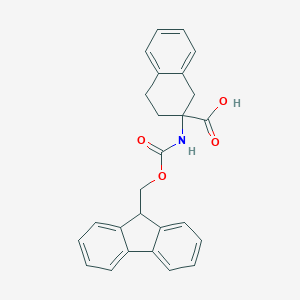
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
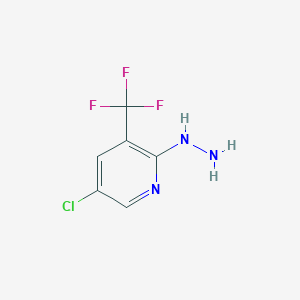
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)

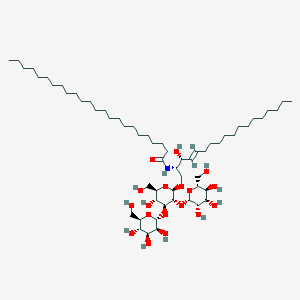
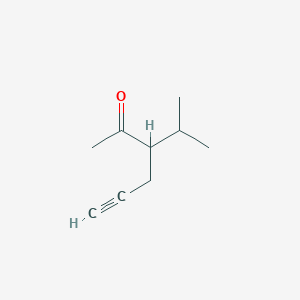
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)

![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
